5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride
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Overview
Description
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride typically involves the bromination and chloromethylation of a pyrazole precursor. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether for the chloromethylation step. The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the industrial process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex, multi-ring structures.
Scientific Research Applications
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes or as a precursor for the synthesis of bioactive molecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for its target. The exact molecular pathways involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-4-(methylthio)-1-methyl-1H-pyrazole
- 5-chloro-4-(chloromethyl)-1-methyl-1H-pyrazole
- 4-(chloromethyl)-1-methyl-1H-pyrazole
Uniqueness
5-bromo-4-(chloromethyl)-1-methyl-1H-pyrazolehydrochloride is unique due to the presence of both bromine and chlorine substituents on the pyrazole ring. This dual substitution can confer distinct chemical and biological properties, making the compound valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C5H7BrCl2N2 |
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Molecular Weight |
245.93 g/mol |
IUPAC Name |
5-bromo-4-(chloromethyl)-1-methylpyrazole;hydrochloride |
InChI |
InChI=1S/C5H6BrClN2.ClH/c1-9-5(6)4(2-7)3-8-9;/h3H,2H2,1H3;1H |
InChI Key |
RIHAVWFPHRMJDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CCl)Br.Cl |
Origin of Product |
United States |
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